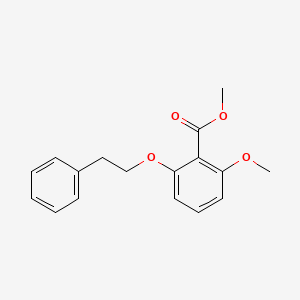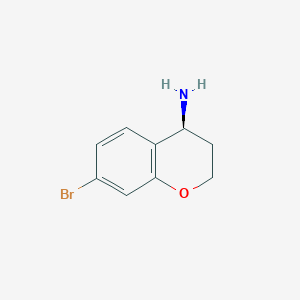
(S)-7-Bromochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of chroman using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as chromanones or chromanols.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted products with various functional groups replacing the bromine atom.
Scientific Research Applications
(S)-7-Bromochroman-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Bromochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromochroman-4-amine: Lacks the stereochemistry of the (S)-enantiomer.
7-Chlorochroman-4-amine: Contains a chlorine atom instead of bromine.
7-Fluorochroman-4-amine: Contains a fluorine atom instead of bromine.
Uniqueness
(S)-7-Bromochroman-4-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its chemical reactivity and biological activity. The stereochemistry can affect the compound’s interaction with chiral environments, making it distinct from its non-chiral or differently substituted analogs.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(4S)-7-bromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |
InChI Key |
XFJNBPPWJRERLH-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)Br |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



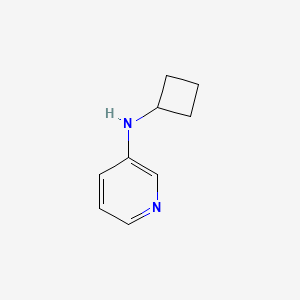
![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
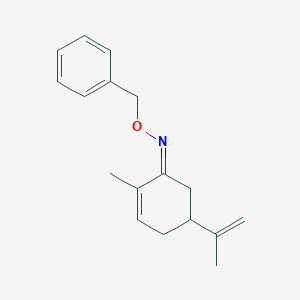
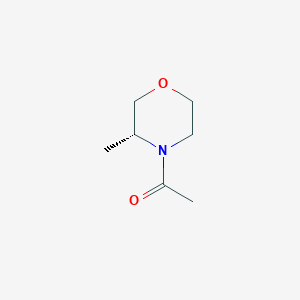
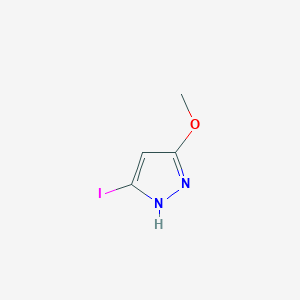
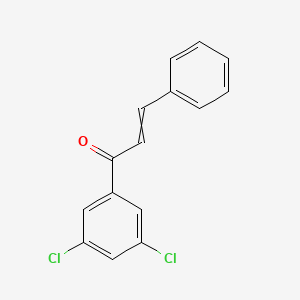
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
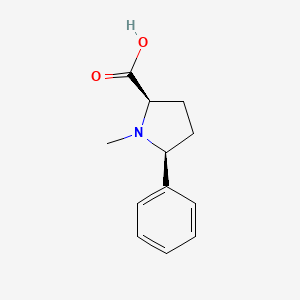
![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)
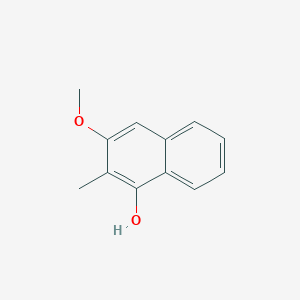
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
